(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid
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Overview
Description
(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid is a complex organic compound with the molecular formula C14H18N2O7. It is characterized by the presence of a hydrazino group attached to a butenoic acid backbone, with a trimethoxybenzoyl moiety.
Preparation Methods
The synthesis of (E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetoacetic ester under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives.
Scientific Research Applications
(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
(E)-4-oxo-4-(2-(3,4,5-trimethoxybenzoyl)hydrazinyl)but-2-enoic acid can be compared with similar compounds such as:
4-Oxo-4-(2,3,4,5-tetramethyl-phenyl)-butyric acid: This compound has a similar butyric acid backbone but with different substituents, leading to distinct chemical and biological properties.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another structurally related compound with different functional groups, affecting its reactivity and applications.
4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]butanoic acid: A closely related compound with slight variations in the molecular structure, leading to differences in its chemical behavior.
Properties
Molecular Formula |
C14H16N2O7 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(E)-4-oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C14H16N2O7/c1-21-9-6-8(7-10(22-2)13(9)23-3)14(20)16-15-11(17)4-5-12(18)19/h4-7H,1-3H3,(H,15,17)(H,16,20)(H,18,19)/b5-4+ |
InChI Key |
FLJPCVIXFARWJL-SNAWJCMRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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